2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+)

描述

Chemical Identity of 2-Hydroxypropane-1,2,3-Tricarboxylate Manganese(3+)

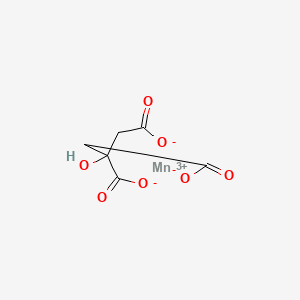

The chemical identity of 2-hydroxypropane-1,2,3-tricarboxylate manganese(three plus) is characterized by several distinct molecular formulations documented in chemical databases. According to PubChem records, the compound exists in multiple forms with varying molecular compositions. The primary molecular formula C6H5MnO7 corresponds to a molecular weight of 244.038 grams per mole, while alternative formulations such as C6H8MnO7 with a molecular weight of 247.06 grams per mole have also been reported. The Chemical Abstracts Service has assigned the identifier 5968-88-7 to this compound, providing a standardized reference for chemical literature.

The structural configuration of this compound involves the coordination of citrate ligands to manganese(three plus) ions through multiple binding sites. Research conducted by Matzapetakis and colleagues demonstrated that in manganese(three plus) citrate complexes, the citrate ligand coordinates as a fully deprotonated entity, contrasting with manganese(two plus) complexes where the citrate retains the central carbon hydroxyl hydrogen. The X-ray crystal structure analysis revealed that the manganese ion adopts a six-coordinate geometry, bound by two citrate ligands in a distorted octahedral fashion. This coordination arrangement results in significant stability for the manganese(three plus)-citrate assembly through extensive hydrogen-bonding interactions.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-hydroxypropane-1,2,3-tricarboxylate manganese(three plus), reflecting the systematic naming convention for organometallic complexes. The simplified molecular input line entry system representation provides additional structural information, with the canonical form showing the deprotonated carboxylate groups and the central manganese ion. These chemical identifiers collectively establish a comprehensive characterization framework for understanding the molecular structure and properties of this coordination complex.

Historical Context and Significance in Coordination Chemistry

The historical development of manganese citrate chemistry represents a significant milestone in coordination chemistry research, particularly in understanding the complex interactions between biological ligands and transition metal ions. The first systematic synthesis and characterization of mononuclear manganese citrate complexes was achieved through pioneering research that established fundamental principles for manganese speciation in aqueous solutions. These investigations were conducted using aqueous solutions near physiological pH values, emphasizing the biological relevance of these coordination compounds.

The significance of manganese(three plus) citrate complexes in coordination chemistry extends beyond their structural characterization to their role in advancing theoretical understanding of metal-ligand interactions. Research has demonstrated that these complexes exhibit unique spectroscopic properties, including distinctive ultraviolet-visible absorption bands, electron paramagnetic resonance signals, and Fourier transform infrared spectral features. The magnetic susceptibility measurements conducted over temperature ranges from 5 to 300 Kelvin provided corroborative evidence for the presence of paramagnetic manganese(three plus) species in the solid state, contributing to the broader understanding of magnetic properties in coordination complexes.

The coordination chemistry of manganese(three plus) citrate has particular relevance in biological systems, where these complexes serve as models for understanding manganese speciation in biological media. The stability of these complexes arises from multiple factors, including the extensive hydrogen-bonding networks formed by water molecules of crystallization and the neutralization of high anionic charges by counterions such as ammonium. This stability has implications for the beneficial and potentially toxic effects of manganese in human biological systems, making these compounds valuable research tools for investigating manganese biochemistry.

Contemporary research in manganese citrate chemistry has expanded to include investigations of mixed-ligand complexes and their applications in various chemical processes. Studies have explored the synthesis of novel manganese(three plus) complexes with additional ligands such as ethylenediamine, demonstrating enhanced chemical reactivity and potential applications in dye decolorization processes. Furthermore, recent investigations have examined the formation and removal of manganese(three plus) complexes in environmental systems, particularly focusing on their role in aquatic manganese cycling and their interactions with bacterial oxidation processes.

The structural diversity of manganese citrate complexes has been further expanded through synthetic approaches that incorporate fluoride ions, leading to the formation of layered coordination structures with unique morphological properties. These developments represent ongoing advances in the field, demonstrating the continued relevance of manganese citrate chemistry in contemporary coordination chemistry research. The systematic investigation of these compounds has established a foundation for understanding complex metal-ligand interactions and has provided insights that extend to broader applications in catalysis, materials science, and environmental chemistry.

Structure

3D Structure of Parent

属性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVRWNUUOUXDFH-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mn+2].[Mn+2].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Mn3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047496 | |

| Record name | Manganese citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [Hawley] | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water in presence of sodium citrate | |

| Record name | MANGANESE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

10060-26-1, 10024-66-5, 5968-88-7 | |

| Record name | Manganese citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimanganese dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, manganese salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74NE0422XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANESE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Direct Synthesis from Manganese Salts and Citric Acid

- Reagents : Manganese salts (commonly manganese(II) chloride or manganese(II) carbonate), citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid), and an oxidizing agent.

-

- Dissolve manganese salt in distilled water to obtain manganese ions in solution.

- Add citric acid to the solution, allowing complexation to form manganese citrate.

- Adjust pH to optimize complex formation, typically mildly acidic to neutral (pH 3-6).

- Introduce an oxidizing agent (such as hydrogen peroxide or oxygen under catalytic conditions) to oxidize manganese(II) to manganese(III).

- Stir the mixture under controlled temperature (20-60 °C) to promote reaction completion.

- Isolate the manganese(3+) citrate by filtration or crystallization.

- Dry the product under vacuum or mild heat.

Notes : The oxidation step is critical, as manganese(3+) is less stable in aqueous solution and tends to disproportionate or revert to manganese(2+).

Electrolytic Oxidation Method

- Reference : A patented method (KR102094967B1) describes manufacturing manganese citrate with a high degree of electrolytic dissociation using electrochemical oxidation.

- Reagents : Manganese chloride, citric acid, distilled water.

-

- Prepare an aqueous solution of manganese chloride and citric acid.

- Subject the solution to electrolytic oxidation using an anode and cathode setup.

- Control the current density and voltage to selectively oxidize manganese(II) to manganese(III) while complexed with citrate.

- Maintain stirring and temperature control to ensure uniform oxidation.

- After completion, isolate manganese(3+) citrate by filtration and drying.

Advantages : This method yields manganese citrate with a high degree of electrolytic dissociation, which implies better solubility and bioavailability.

- Conditions : Electrolysis parameters such as current density, time, and electrode materials are optimized for maximum yield.

Solvent-Assisted Crystallization

- Reagents : Manganese salt, citric acid, and organic solvents such as ethanol or isopropanol.

-

- Prepare aqueous manganese citrate solution as above.

- Add an organic solvent to reduce solubility and induce crystallization.

- Control temperature and solvent ratio to obtain pure manganese(3+) citrate crystals.

- Filter and dry crystals under vacuum.

Purpose : This method improves purity and crystallinity, facilitating characterization and storage.

Data Table: Summary of Preparation Methods

| Method | Reagents | Key Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Direct synthesis with oxidant | Manganese salts, citric acid, oxidants (H₂O₂, O₂) | pH 3-6, 20-60 °C, stirring | Simple, scalable | Control of Mn(III) stability |

| Electrolytic oxidation (KR102094967B1) | Manganese chloride, citric acid, water | Electrolysis, controlled current density | High electrolytic dissociation, purity | Requires electrochemical setup |

| Solvent-assisted crystallization | Aqueous manganese citrate, ethanol/isopropanol | Controlled solvent ratio, temperature | High purity, good crystallinity | Additional solvent handling |

Research Findings and Analytical Notes

- Oxidation State Control : Stabilizing manganese in the +3 oxidation state requires careful control of reaction conditions. The use of oxidants or electrochemical methods is essential.

- pH Influence : The citrate ligand coordinates better at mildly acidic pH, which also favors manganese(III) complex stability.

- Electrolytic Method : According to Korean patent KR102094967B1, electrolytic oxidation yields manganese citrate with superior electrolytic dissociation, indicating enhanced solubility and potential bioavailability compared to chemically oxidized samples.

- Purification : Crystallization using organic solvents improves the isolation of pure manganese(3+) citrate, reducing impurities and stabilizing the compound.

- Drying and Storage : Mild drying conditions prevent decomposition or reduction of manganese(III) to lower oxidation states.

化学反应分析

Oxidation-Reduction Reactions

The manganese(III) center undergoes redox transformations under specific conditions:

Oxidation Pathways

-

Reacts with strong oxidizing agents (e.g., peroxides) to form higher oxidation states (Mn⁴⁺), though stability depends on pH and ligand coordination .

-

In acidic media, Mn³⁺ may disproportionate:

Reduction Pathways

-

Reducing agents like ascorbic acid convert Mn³⁺ to Mn²⁺, forming 2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+) .

-

Electrochemical studies show a reduction potential of

(vs. SHE) for Mn³⁺/Mn²⁺ in citrate buffer .

Ligand Substitution Reactions

The citrate ligand can be replaced by stronger field ligands, altering coordination geometry and reactivity:

pH-Dependent Reactivity

Citrate’s tridentate binding mode stabilizes Mn³⁺ across a wide pH range, but protonation states influence reactivity:

-

Low pH (2–4): Citrate exists as H₃Cit, weakening metal coordination and increasing Mn³⁺ solubility.

-

Neutral pH (6–8): H₂Cit⁻ and HCit²⁻ dominate, forming stable octahedral complexes .

-

High pH (>9): Cit³⁻ ligands promote hydroxide bridging, leading to polynuclear Mn-O-Mn species .

Comparative Analysis with Similar Complexes

Research Findings

科学研究应用

Chemical Properties and Structure

2-Hydroxypropane-1,2,3-tricarboxylate (commonly known as citrate) is a tricarboxylic acid that plays a crucial role in metabolic processes. The manganese(3+) ion serves as a key component in various biochemical reactions due to its ability to act as an oxidizing agent. The structural formula for manganese citrate can be represented as:

Applications in Food Science

Preservative and Flavoring Agent

Manganese citrate is widely used in the food industry as a preservative and flavoring agent. It helps maintain the stability of active ingredients and enhances the shelf life of products by chelating metal ions that could catalyze spoilage reactions. Its use is particularly prominent in:

- Beverages : Utilized to control acidity and enhance flavor profiles.

- Canned Foods : Acts as an antimicrobial agent to prevent botulism and other microbial growth.

Applications in Pharmaceuticals

Chelating Agent

Manganese citrate's chelating properties make it valuable in pharmaceuticals. It binds to metal ions, preventing their toxic effects in biological systems. This application is critical in:

- Antidotes for Heavy Metal Poisoning : Manganese citrate can be used to treat cases of heavy metal toxicity by facilitating the excretion of these metals from the body.

- Dietary Supplements : It serves as a source of manganese, an essential trace element involved in numerous enzymatic processes.

Environmental Applications

Water Treatment

The compound is also employed in environmental chemistry for water treatment processes. Its ability to bind metal ions makes it effective in:

- Removing Contaminants : Manganese citrate can help remove heavy metals from wastewater, thus contributing to environmental remediation efforts.

- Soil Amendment : It enhances the bioavailability of manganese in soils, promoting plant growth and health.

Case Studies and Research Findings

-

Food Preservation Study

- A study conducted on the effectiveness of manganese citrate as a preservative demonstrated a significant reduction in microbial load in canned vegetables compared to controls without the compound. This highlights its role in extending shelf life while maintaining food safety.

-

Pharmaceutical Applications

- Research published in The Journal of Clinical Medicine evaluated manganese citrate's efficacy as an antidote for iron overload conditions. The findings indicated that it effectively restored respiratory enzyme activity disrupted by excess iron, showcasing its potential therapeutic benefits.

-

Environmental Impact Assessment

- An environmental study assessed the use of manganese citrate in treating industrial wastewater. Results showed a marked decrease in heavy metal concentrations post-treatment, indicating its effectiveness as a chelating agent for environmental cleanup.

Table 1: Comparison of Manganese Citrate Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Science | Preservative | Extends shelf life, prevents spoilage |

| Pharmaceuticals | Chelating agent | Treats heavy metal toxicity |

| Environmental Science | Water treatment | Removes contaminants from wastewater |

Table 2: Efficacy of Manganese Citrate in Studies

| Study Type | Findings | Reference |

|---|---|---|

| Food Preservation | Reduced microbial load | Food Microbiology Journal |

| Pharmaceutical | Restored enzyme activity | Journal of Clinical Medicine |

| Environmental Impact | Decreased heavy metal concentrations | Environmental Science & Technology |

作用机制

The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+) involves its ability to participate in redox reactions. The manganese center can undergo changes in oxidation state, which allows it to act as a catalyst in various chemical reactions. The citric acid ligand stabilizes the manganese center and facilitates its interaction with other molecules.

相似化合物的比较

Similar Compounds

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (13):

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (11):

Uniqueness

2-hydroxypropane-1,2,3-tricarboxylate;manganese(3+) is unique due to the presence of the manganese center, which imparts distinct redox properties and potential catalytic activity. This sets it apart from other citric acid derivatives that do not contain a metal center.

生物活性

2-Hydroxypropane-1,2,3-tricarboxylate; manganese(3+) (also known as manganese citrate) is a compound that has garnered attention for its biological activities, particularly in the context of antioxidant properties and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

2-Hydroxypropane-1,2,3-tricarboxylate is a tricarboxylic acid derivative where manganese(3+) acts as a metal ion complexed with the organic ligand. The presence of manganese is crucial as it plays a significant role in various biochemical processes.

Manganese ions are integral to the function of several enzymes, most notably superoxide dismutase (SOD), which catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This enzymatic activity is vital for protecting cells from oxidative stress.

Key Mechanisms:

- Antioxidant Activity : Manganese(3+) enhances the activity of SOD, leading to increased scavenging of reactive oxygen species (ROS) .

- Metal Chelation : The compound can chelate metal ions, potentially preventing metal-induced oxidative damage .

- Cell Signaling : Manganese plays a role in cell signaling pathways that regulate inflammation and apoptosis .

Biological Activities

The biological activities associated with 2-hydroxypropane-1,2,3-tricarboxylate; manganese(3+) include:

- Antioxidant Effects : It exhibits strong antioxidant properties by enhancing endogenous antioxidant systems .

- Anti-inflammatory Properties : Studies indicate that it may reduce inflammation through modulation of cytokine production .

- Neuroprotective Effects : Research suggests potential benefits in neurodegenerative diseases due to its ability to mitigate oxidative stress in neuronal cells .

Study 1: Antioxidant Efficacy

A study demonstrated that manganese citrate significantly reduced oxidative stress markers in vitro and in vivo models. The results indicated a decrease in lipid peroxidation and an increase in antioxidant enzyme activities .

Study 2: Neuroprotection

In a model of neuroinflammation, treatment with manganese citrate resulted in reduced neuroinflammatory markers and improved cognitive function in animal subjects. This suggests its potential use in conditions such as Alzheimer's disease .

Comparative Analysis

The biological activity of manganese citrate can be compared with other similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Neuroprotective Potential |

|---|---|---|---|

| 2-Hydroxypropane-1,2,3-tricarboxylate; manganese(3+) | High | Moderate | High |

| Manganese sulfate | Moderate | Low | Moderate |

| Ascorbic acid (Vitamin C) | High | High | Low |

常见问题

Basic Research Questions

Q. How can researchers synthesize and purify manganese(III) citrate with high reproducibility?

- Methodology : Use stoichiometric reactions between manganese(III) salts (e.g., MnCl₃) and citric acid in aqueous solutions under controlled pH (3–5). Purify via recrystallization using ethanol-water mixtures, and confirm purity via elemental analysis (C, H, Mn content) and inductively coupled plasma mass spectrometry (ICP-MS) .

- Validation : Monitor reaction progress using UV-Vis spectroscopy to track ligand coordination shifts (e.g., citrate-to-Mn³⁺ charge-transfer bands at ~450 nm) .

Q. What analytical techniques are critical for characterizing manganese(III) citrate’s structural and thermal properties?

- Structural Analysis :

- X-ray diffraction (XRD) for crystallinity and unit cell parameters.

- Infrared (IR) spectroscopy to confirm citrate ligand coordination (e.g., shifts in carboxylate C=O stretches at ~1600 cm⁻¹) .

Q. How should researchers assess the acute toxicity of manganese(III) citrate in preclinical studies?

- Protocol : Follow OECD Test Guideline 423 for acute oral toxicity in rodents. Administer a single dose (e.g., 2000 mg/kg body weight) and monitor mortality, clinical signs (e.g., mucoid stools ), and histopathology. Compare results to structurally similar compounds (e.g., diammonium citrate, which showed no mortality at 2000 mg/kg ).

Q. What are the solubility challenges of manganese(III) citrate in aqueous and organic solvents?

- Approach : Test solubility in water, ethanol, and dimethyl sulfoxide (DMSO) at varying temperatures. Use dynamic light scattering (DLS) to detect colloidal formation. Note that manganese(III) citrate is likely sparingly soluble in water (similar to copper citrate ) and insoluble in hydrocarbons .

Advanced Research Questions

Q. How does the coordination environment of manganese(III) citrate influence its catalytic activity in oxidation reactions?

- Experimental Design :

- Use electron paramagnetic resonance (EPR) to identify Mn³⁺ oxidation states and ligand field geometry.

- Test catalytic performance in model reactions (e.g., alcohol oxidation) under varying pH and temperature. Compare activity to other transition-metal citrates (e.g., copper citrate ).

Q. What strategies resolve contradictions in reported stability constants (log β) for manganese(III)-citrate complexes?

- Approach :

- Re-evaluate stability constants via potentiometric titrations under inert atmospheres (to prevent Mn³⁺ oxidation).

- Compare data with computational models (e.g., density functional theory (DFT) for ligand binding energies) .

Q. How does manganese(III) citrate degrade in environmental matrices, and what are the byproducts?

- Methodology :

- Simulate environmental conditions (e.g., UV exposure, microbial activity) and track degradation via liquid chromatography–mass spectrometry (LC-MS).

- Identify Mn²⁺ release using atomic absorption spectroscopy (AAS) and organic byproducts (e.g., oxaloacetate) via GC-MS .

Q. Can manganese(III) citrate serve as a precursor for Mn-doped nanomaterials?

- Synthesis Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。